InChI=1S/C10H14N2O/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13)
. The Canonical SMILES is CC(C)NC(=O)NC1=CC=CC=C1
. One of the primary methods for synthesizing 1-Isopropyl-3-phenylurea derivatives involves reacting phenylurea-substituted acetophenones with phthalaldehyde under mild reaction conditions. This method results in good yields and has been employed to create a series of novel compounds containing the 1-Isopropyl-3-phenylurea moiety. []
1-Isopropyl-3-phenylurea derivatives have been primarily explored for their ability to act as building blocks in synthesizing more complex molecules. For example, they have been incorporated into the synthesis of 3,5,5'-triphenylimidazolidine-2,4-dione and 3,5,5'-triphenyl-2-thioxoimidazolidin-4-one derivatives, which are of interest for their potential as cannabinoid receptor inverse agonists. []
The mechanism of action for 1-Isopropyl-3-phenylurea derivatives is largely dependent on the specific structure and the target of interest. Research has shown that certain derivatives, particularly those incorporating the 1-benzhydryl-3-phenylurea scaffold, exhibit inverse agonist activity towards the CB1 cannabinoid receptor. [] Further research is needed to fully elucidate the mechanism of action for various derivatives.
The primary application of 1-Isopropyl-3-phenylurea in scientific research is as a building block for synthesizing more complex molecules. This has led to the development of various derivatives with potential applications in pharmacology. For example, specific 1-benzhydryl-3-phenylurea derivatives have shown promise as selective CB1 cannabinoid receptor inverse agonists. [] This finding opens up possibilities for exploring their potential in treating conditions where CB1 receptor modulation is desired.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2